1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine
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Overview
Description
1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific research fields. This compound is known for its potential use in drug discovery, organic synthesis, and medicinal chemistry .
Preparation Methods
The synthesis of 1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine involves several steps. One common method includes the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 5-nitropyridin-2-yl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process. The product is then purified using column chromatography .
Chemical Reactions Analysis
1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine can be compared to other similar compounds, such as:
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This compound also contains a benzhydryl and piperazine moiety but differs in the position and type of the nitro group.
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine: This derivative has a different substituent on the piperazine ring, which can lead to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets and its potential for diverse applications in scientific research .
Properties
IUPAC Name |
1-benzhydryl-4-(5-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)20-11-12-21(23-17-20)24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGPHVOVJEUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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